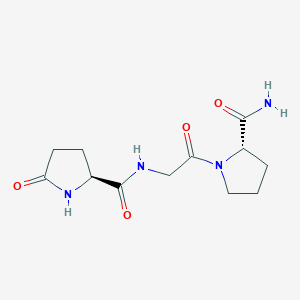
5-Oxo-L-prolylglycyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-L-prolylglycyl-L-prolinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is composed of three amino acids: 5-oxo-L-proline, glycine, and L-proline, linked together in a specific sequence. The presence of the 5-oxo group in the proline residue imparts distinct chemical and biological characteristics to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolylglycyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid (5-oxo-L-proline) to a solid resin support. Subsequent amino acids (glycine and L-proline) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for scaling up the production process while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-L-prolylglycyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The 5-oxo group in the proline residue can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the 5-oxo group to a hydroxyl group, resulting in the formation of hydroxyproline derivatives.
Substitution: The amide bonds in the peptide chain can be targeted for substitution reactions, leading to the formation of modified peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 5-oxo group may yield carboxylic acids, while reduction may produce hydroxyproline derivatives. Substitution reactions can result in a variety of modified peptides with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Oxo-L-prolylglycyl-L-prolinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex peptides and proteins. Its unique structure allows for the study of peptide bond formation and stability.
Biology: In biological research, this compound serves as a model peptide for studying protein folding, enzyme-substrate interactions, and peptide transport mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its stability and bioavailability make it a promising candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for synthesizing other bioactive compounds.
Wirkmechanismus
The mechanism of action of 5-Oxo-L-prolylglycyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate enzymes involved in peptide metabolism, affecting cellular functions such as signal transduction, protein synthesis, and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxo-L-proline: A precursor to 5-Oxo-L-prolylglycyl-L-prolinamide, this compound is involved in glutathione metabolism and has antioxidant properties.
L-proline: An amino acid that plays a crucial role in protein synthesis and structure. It is a key component of collagen and other structural proteins.
Glycyl-L-proline: A dipeptide composed of glycine and L-proline, used in studies of peptide transport and metabolism.
Uniqueness
This compound is unique due to the presence of the 5-oxo group in the proline residue, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research applications.
Eigenschaften
CAS-Nummer |
42294-01-9 |
|---|---|
Molekularformel |
C12H18N4O4 |
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
(2S)-N-[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O4/c13-11(19)8-2-1-5-16(8)10(18)6-14-12(20)7-3-4-9(17)15-7/h7-8H,1-6H2,(H2,13,19)(H,14,20)(H,15,17)/t7-,8-/m0/s1 |
InChI-Schlüssel |
XKFFWWWMHGXEPW-YUMQZZPRSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCC(=O)N2)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2CCC(=O)N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)
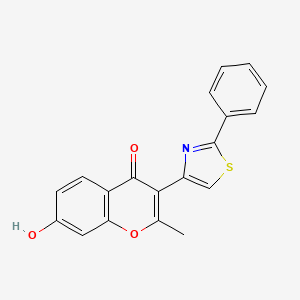
![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
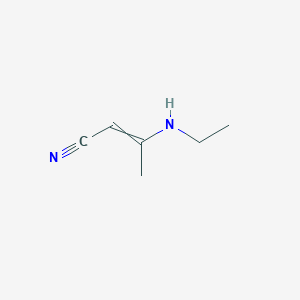
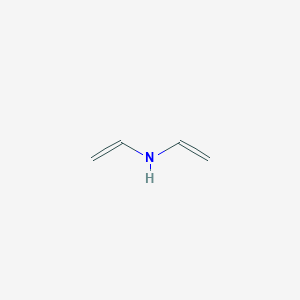
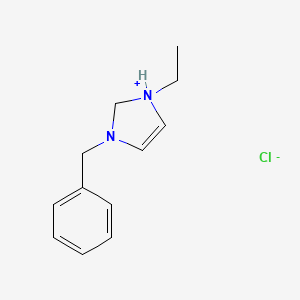

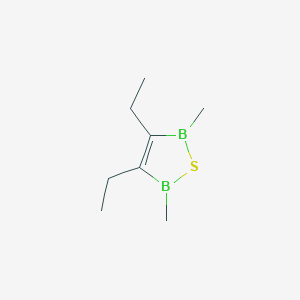
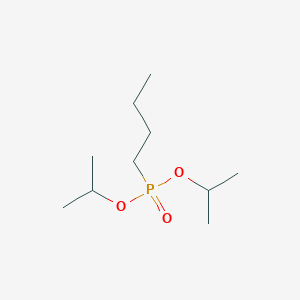

![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
